molecular formula C17H13F3OS B602299 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol CAS No. 850808-70-7

9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol

Cat. No. B602299
M. Wt: 322.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol, also known as 9-Allyl-2-TFM, is a synthetic compound that has been used in scientific research for many years. It is a member of the thioxanthen family of compounds and has a variety of applications in the laboratory. It has been used in cell-based studies, biochemical and physiological studies, and as a reagent in organic synthesis.

Scientific Research Applications

Photoinitiators for Polymerization

  • Visible Light Photoinitiators : The thioxanthone derivatives, similar to 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol, are utilized as photoinitiators in radical polymerization processes. A study demonstrated the effectiveness of thioxanthone-based photoinitiators for initiating polymerization under visible light exposure, making them valuable in various industrial applications (Wu et al., 2014).

Molecular Structure and Spectral Analysis

  • Vibrational Spectral Analysis : Research involving derivatives of 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol provides insights into molecular structures and vibrational spectra. This kind of analysis helps understand the compound's behavior in various conditions, which is critical in material science and pharmaceutical applications (Mary et al., 2014).

Antitumor Activity

  • Potential in Cancer Treatment : Certain thioxanthen-9-one derivatives, including 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol, have been synthesized and tested for antitumor properties. Some compounds in this class have shown considerable antitumor activity, indicating potential use in cancer treatment (Omar, 1997).

Hydrochromic Materials

  • Moisture Detection and Humidity Monitoring : Thioxanthene derivatives are used to create hydrochromic materials that change color in response to moisture. These materials have applications in humidity sensing, anti-counterfeiting, and other areas where moisture detection is crucial (Chua et al., 2022).

Synthesis of Biologically Active Compounds

  • Role in Medicinal Chemistry : Thioxanthen-9-ones, similar to 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol, are important in synthesizing biologically active and medicinally significant compounds. Their versatility in chemical reactions makes them valuable in drug development (Javaheri et al., 2016).

Photophysical Properties in Solvents

  • Understanding Photophysical Behavior : The photophysical properties of thioxanthone, closely related to 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol, have been studied in various solvents. This research helps in understanding how these compounds behave under different conditions, which is significant for applications in photochemistry and material science (Krystkowiak et al., 2006).

Reactions and Structural Analysis

  • Chemical Reactions and Structural Insights : Studies have explored the reactions of thioxanthen-9-ol with various nucleophiles, providing insights into the structural features and potential applications in different fields, including pest control and pharmaceuticals (El-Sakka et al., 1993).

properties

IUPAC Name

9-prop-2-enyl-2-(trifluoromethyl)thioxanthen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3OS/c1-2-9-16(21)12-5-3-4-6-14(12)22-15-8-7-11(10-13(15)16)17(18,19)20/h2-8,10,21H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJYSPKYXOWJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.